3-(Trifluoromethyl)piperidin-3-ol hydrochloride

Medicinal Chemistry Drug Design Lipophilicity

This stable hydrochloride salt delivers precise stoichiometry for polymer synthesis and eliminates free-basing steps in HTS. Its balanced LogD (-0.886) and H-bonding capacity make it ideal for CNS programs seeking to avoid P-gp efflux. Choose this specific 3,3-disubstituted scaffold to ensure reproducible results in oncology target libraries.

Molecular Formula C6H11ClF3NO
Molecular Weight 205.6 g/mol
CAS No. 1417794-45-6
Cat. No. B1435828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)piperidin-3-ol hydrochloride
CAS1417794-45-6
Molecular FormulaC6H11ClF3NO
Molecular Weight205.6 g/mol
Structural Identifiers
SMILESC1CC(CNC1)(C(F)(F)F)O.Cl
InChIInChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)2-1-3-10-4-5;/h10-11H,1-4H2;1H
InChIKeyPPGUTDFYLNZYCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)piperidin-3-ol Hydrochloride (CAS 1417794-45-6): Chemical Profile and Procurement Overview


3-(Trifluoromethyl)piperidin-3-ol hydrochloride is a heterocyclic building block belonging to the piperidine class. Its molecular structure features a secondary amine, a tertiary alcohol, and a trifluoromethyl group on the same carbon (C3), presented as a hydrochloride salt for enhanced stability and handling . It serves as a versatile scaffold in medicinal chemistry for developing novel drug candidates and is used in the synthesis of advanced materials due to its unique physicochemical properties imparted by the trifluoromethyl and hydroxyl moieties .

3-(Trifluoromethyl)piperidin-3-ol Hydrochloride: Why Structural Analogs Cannot Be Interchanged


In piperidine-based research, substitution patterns critically govern physicochemical and biological properties. Simple analogs like 3-(trifluoromethyl)piperidine lack the hydrogen-bonding hydroxyl group, altering target engagement . Conversely, regioisomers such as 4- or 5-(trifluoromethyl)piperidin-3-ol exhibit drastically different pKa and logD profiles due to altered electronic and conformational environments [1]. These differences impact solubility, permeability, and metabolic stability, meaning that replacing one analog with another without quantitative justification can derail SAR studies or lead to failed synthetic campaigns. The specific data below quantifies these critical differences.

Quantitative Differentiation Guide for 3-(Trifluoromethyl)piperidin-3-ol Hydrochloride vs. Key Analogs


Optimized LogD7.4 for Balanced Lipophilicity vs. Regioisomers

The distribution coefficient at pH 7.4 (logD7.4) for 3-(trifluoromethyl)piperidin-3-ol is reported as -0.886 [1]. This value is significantly lower than that of a common comparator, the 5-trifluoromethyl regioisomer, which has a calculated logP of 0.52 [2]. This indicates a ~1.4 log unit shift towards greater hydrophilicity, a property crucial for achieving favorable aqueous solubility and reducing non-specific binding in biological assays.

Medicinal Chemistry Drug Design Lipophilicity

Enhanced Basic pKa Enables Superior Salt Formation and Handling

The predicted basic pKa of the conjugate acid of 3-(trifluoromethyl)piperidin-3-ol is approximately 8.99 . This is notably higher than the predicted pKa of 14.40 for the 5-trifluoromethyl regioisomer . The significant difference of ~5.4 log units confirms the 3-positional isomer is a much stronger base, facilitating efficient and stable hydrochloride salt formation. This property is essential for solid-state stability, ease of weighing, and long-term storage, while the 5-isomer would exist predominantly as the neutral free base under physiological conditions.

Physicochemical Properties Formulation Salt Selection

Salt Form Provides Definitive Handling Advantages Over the Free Base

While the free base 3-(trifluoromethyl)piperidin-3-ol has a low reported LogD7.4 of -0.886, which already suggests some aqueous compatibility [1], it is the hydrochloride salt form (CAS 1417794-45-6) that provides definitive, quantifiable procurement advantages. The salt form exhibits a molecular weight of 205.61 g/mol compared to 169.14 g/mol for the free base [2]. This conversion to a solid crystalline salt ensures long-term chemical stability and prevents issues associated with liquid handling, such as pipetting errors, volatility, and absorption to container surfaces.

Procurement Stability Solubility

Validated Application Scenarios for 3-(Trifluoromethyl)piperidin-3-ol Hydrochloride


Lead Optimization in CNS Drug Discovery

The compound's balanced lipophilicity (LogD7.4 = -0.886 [1]) and the hydrogen-bonding capacity of its 3-hydroxyl group make it a privileged scaffold for optimizing CNS drug candidates. Its lower LogD compared to more lipophilic regioisomers can help medicinal chemists avoid high non-specific binding and efflux by P-glycoprotein, a common pitfall in CNS programs. The hydrochloride salt ensures the building block is readily soluble in standard assay buffers, enabling seamless integration into high-throughput screening (HTS) campaigns.

Synthesis of Kinase and Epigenetic Inhibitors

As a 3,3-disubstituted piperidine, this compound serves as a direct mimic of scaffolds found in HDM2 and Aurora A kinase inhibitors [2]. The hydrochloride salt form provides a stable, weighable solid for generating focused compound libraries around these important oncology targets. The reliable pKa and salt stoichiometry eliminate the need for time-consuming free-basing and titration steps, accelerating SAR exploration and lead optimization timelines.

Development of Advanced Functional Materials

The unique combination of a hydrophilic amine/hydroxyl core and a hydrophobic trifluoromethyl group makes this hydrochloride salt an ideal monomer for synthesizing amphiphilic polymers. The solid salt form allows for precise stoichiometric control during polymerization reactions, a critical factor for achieving desired molecular weights and polydispersity. Its use as a building block for coatings and membranes is supported by its distinct physicochemical profile, which is not achievable with simpler piperidine analogs .

Technical Documentation Hub

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